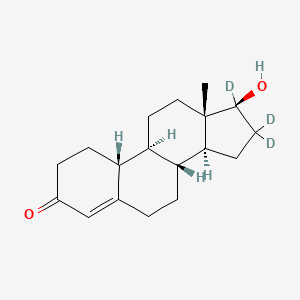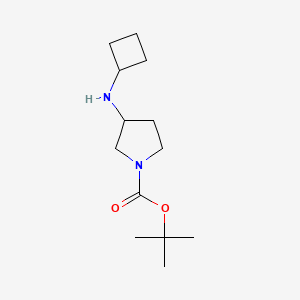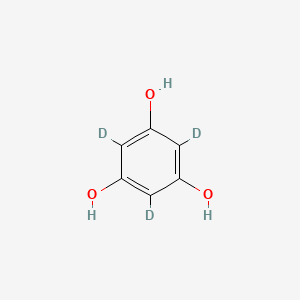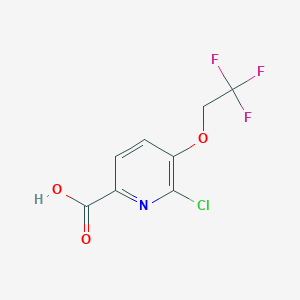
CID 71750926
概要
説明
Nandrolone-d3 is a complex organic compound. This compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which are isotopes of hydrogen. The compound’s structure is based on a cyclopenta[a]phenanthrene skeleton, a common framework in many biologically active molecules.
科学的研究の応用
Chemistry
In chemistry, Nandrolone-d3 is used as a model compound to study isotopic effects and reaction mechanisms. Its unique structure allows researchers to investigate the influence of deuterium on chemical reactivity and stability.
Biology
In biological research, this compound is used to study the metabolism and biological activity of deuterated molecules. The presence of deuterium can alter the metabolic pathways and provide insights into the role of hydrogen atoms in biological processes.
Medicine
In medicine, deuterated compounds like Nandrolone-d3 are investigated for their potential therapeutic benefits. Deuterium can enhance the stability and efficacy of drugs, leading to improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique properties make it valuable in various applications, including the production of high-performance polymers and specialty chemicals.
作用機序
Target of Action
CID 71750926, also known as Nandrolone-d3, primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics .
Mode of Action
Nandrolone-d3 acts as an agonist to the androgen receptor . Once Nandrolone-d3 binds to the androgen receptor, it allows the receptor to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), which influence the transcriptional activity of certain genes, producing the androgen effects .
Biochemical Pathways
The primary biochemical pathway affected by Nandrolone-d3 is the androgen signaling pathway . This pathway is responsible for the expression of genes that regulate the development and maintenance of male sexual characteristics . By acting as an agonist to the androgen receptor, Nandrolone-d3 can influence the activity of this pathway and its downstream effects .
Result of Action
The molecular and cellular effects of Nandrolone-d3’s action are primarily related to its influence on the androgen receptor and the subsequent activation of the androgen signaling pathway . This can lead to the expression of genes that regulate male sexual characteristics . The specific molecular and cellular effects can vary depending on the tissue and the specific genes that are expressed .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nandrolone-d3 typically involves multiple steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of a precursor molecule in the presence of deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of specialized reactors and catalysts is essential to achieve high yields and purity. Additionally, the control of reaction parameters such as temperature, pressure, and reaction time is crucial for the efficient production of the compound.
化学反応の分析
Types of Reactions
Nandrolone-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various stereoisomers.
類似化合物との比較
Similar Compounds
Similar compounds include other deuterated steroids and cyclopenta[a]phenanthrene derivatives. Examples include deuterated testosterone and deuterated estradiol, which share similar structural features and isotopic modifications.
Uniqueness
The uniqueness of Nandrolone-d3 lies in its specific stereochemistry and the selective incorporation of deuterium atoms. These features provide distinct advantages in various scientific and industrial applications, making it a valuable compound for research and development.
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1/i7D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGDVCDWIYMMC-UEEMPIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@H]34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858161 | |
| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120813-22-1 | |
| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of samples and matrices have been analyzed using Nandrolone-d3 as an internal standard?
A1: Research demonstrates the use of Nandrolone-d3 in analyzing various complex matrices, including:
- Fishery Products: Nandrolone-d3 has been used to quantify Testosterone Propionate residues in fish and shrimp muscle tissue. [, ]
- Infant Formula: The compound has been successfully applied to determine Estradiol Benzoate residues in infant formula milk powder. []
- Hair Samples: Nandrolone-d3 has proven valuable in quantifying Nandrolone, Testosterone, and their esters in both rat and human hair samples. [, ]
Q2: What are the reported limits of detection and quantification for analytical methods utilizing Nandrolone-d3 as an internal standard?
A2: Reported limits of detection and quantification vary depending on the specific analyte, sample matrix, and analytical method used. For instance:
- Testosterone Propionate in Fishery Products: Using Gas Chromatography-Mass Spectrometry (GC-MS), a limit of quantitation (LOQ) of 1.0 μg/kg was achieved. [] A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method demonstrated a LOQ of 0.5 μg/kg. []
- Estradiol Benzoate in Infant Formula: A Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method achieved a LOQ of 0.95 μg/kg. []
- Nandrolone and Testosterone in Hair: Using GC-MS, a LOQ of 50 pg/mg for Nandrolone and Testosterone was achieved. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)


![2,6-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1512224.png)

![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)
![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)
![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)
![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)


